molecular formula C7H11ClN2O2S B1585936 Ethyl 2-amino-4-methyl-1,3-thiazole-5-carboxylate Hydrochloride CAS No. 53266-92-5

Ethyl 2-amino-4-methyl-1,3-thiazole-5-carboxylate Hydrochloride

Cat. No. B1585936
CAS RN: 53266-92-5
M. Wt: 222.69 g/mol
InChI Key: DCTXAUJLGMDHAJ-UHFFFAOYSA-N
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Description

Ethyl 2-amino-4-methyl-1,3-thiazole-5-carboxylate Hydrochloride is a synthetic intermediate useful for pharmaceutical synthesis . It has been studied for its corrosion inhibition efficiency to prevent the corrosion of AA6061 alloy in 0.05 M HCl solution . It has also been used in the preparation of SAR thiazolamino arylaminopyrimidines as anaplastic lymphoma kinase inhibitors .

Scientific Research Applications

1. Corrosion Inhibition

  • Application Summary: This compound has been studied for its ability to prevent the corrosion of AA6061 alloy in 0.05 M HCl solution .
  • Methods of Application: The methods used to study this application include weight loss, electrochemical impedance spectroscopy (EIS), and potentiodynamic polarization (Tafel) methods at temperatures 303–323 K .
  • Results: The compound acted as a mixed-type inhibitor, and its efficiency increased with the increase in inhibitor concentration and temperature. Chemisorptions on the metal surface are revealed by kinetic and thermodynamic parameters .

2. Antimicrobial Activity

  • Application Summary: 2-Aminothiazoles, including this compound, are a significant class of organic medicinal compounds utilized as starting material for the synthesis of diverse range of heterocyclic analogues with promising therapeutic roles as antibacterial, antifungal, anti-HIV, antioxidant, antitumor, anthelmintic, anti-inflammatory & analgesic agents .
  • Methods of Application: The compound was synthesized and characterized by FTIR and NMR (1H and 13C). Evaluation of antibacterial potential against multi-drug resistant clinical isolates was performed and minimum inhibitory concentration (MIC) values were determined. Antifungal activity was also performed .
  • Results: The synthesized compounds showed moderate to significant antibacterial and antifungal potential .

3. Organic Synthesis

  • Application Summary: This compound has a wide range of applications in organic synthesis and is often used as an important intermediate .
  • Methods of Application: It can be used in the synthesis of biologically active compounds such as pharmaceuticals and pesticides .
  • Results: The specific results or outcomes depend on the particular synthesis process and the target compound .

4. Cancer Treatment

  • Application Summary: This compound is used in the preparation of SAR thiazolamino arylaminopyrimidines as anaplastic lymphoma kinase inhibitors . It’s also used in the synthesis of 4-bicyclick piperadine derivatives as potent stearoyl-CoA desaturase (SCD1) inhibitors in the treatment of cancer .
  • Methods of Application: The compound is synthesized and then used in the preparation of the mentioned inhibitors .
  • Results: These inhibitors have shown potential in the treatment of cancer, although the specific results or outcomes would depend on the particular study or clinical trial .

5. Synthesis of Biologically Active Compounds

  • Application Summary: This compound has a wide range of applications in organic synthesis and is often used as an important intermediate . It can be used in the synthesis of biologically active compounds such as pharmaceuticals and pesticides .
  • Methods of Application: The specific methods of application depend on the particular synthesis process and the target compound .
  • Results: The specific results or outcomes depend on the particular synthesis process and the target compound .

6. Preparation of Anaplastic Lymphoma Kinase Inhibitors

  • Application Summary: This compound is used in the preparation of SAR thiazolamino arylaminopyrimidines as anaplastic lymphoma kinase inhibitors . It’s also used in the synthesis of 4-bicyclick piperadine derivatives as potent stearoyl-CoA desaturase (SCD1) inhibitors in the treatment of cancer .
  • Methods of Application: The compound is synthesized and then used in the preparation of the mentioned inhibitors .
  • Results: These inhibitors have shown potential in the treatment of cancer, although the specific results or outcomes would depend on the particular study or clinical trial .

properties

IUPAC Name

ethyl 2-amino-4-methyl-1,3-thiazole-5-carboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O2S.ClH/c1-3-11-6(10)5-4(2)9-7(8)12-5;/h3H2,1-2H3,(H2,8,9);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCTXAUJLGMDHAJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N=C(S1)N)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11ClN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90379510
Record name Ethyl 2-amino-4-methyl-1,3-thiazole-5-carboxylate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90379510
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-amino-4-methyl-1,3-thiazole-5-carboxylate Hydrochloride

CAS RN

53266-92-5
Record name 5-Thiazolecarboxylic acid, 2-amino-4-methyl-, ethyl ester, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=53266-92-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 2-amino-4-methyl-1,3-thiazole-5-carboxylate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90379510
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Ethyl 2-amino-4-methyl-1,3-thiazole-5-carboxylate Hydrochloride
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Ethyl 2-amino-4-methyl-1,3-thiazole-5-carboxylate Hydrochloride
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Ethyl 2-amino-4-methyl-1,3-thiazole-5-carboxylate Hydrochloride
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Ethyl 2-amino-4-methyl-1,3-thiazole-5-carboxylate Hydrochloride
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Ethyl 2-amino-4-methyl-1,3-thiazole-5-carboxylate Hydrochloride
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Ethyl 2-amino-4-methyl-1,3-thiazole-5-carboxylate Hydrochloride

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